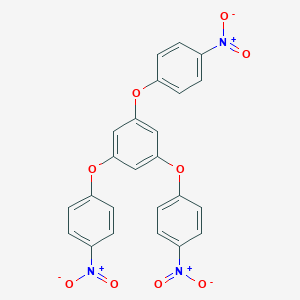

1,3,5-三(4-硝基苯氧基)苯

描述

1,3,5-Tris(4-nitrophenoxy)benzene is a compound with potential applications in materials science, particularly in the synthesis of polymers and the study of molecular structures and chemical properties. It serves as a monomer or a building block in polymer chemistry due to its unique structure and functional groups.

Synthesis Analysis

The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene involves a multistep process starting from basic aromatic compounds such as hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene. A notable example includes the synthesis of a related triamine monomer, which was then polymerized with dianhydrides to produce hyperbranched polyimides. These processes highlight the compound's versatility in forming high-performance materials (Rigana et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 1,3,5-Tris(4-nitrophenoxy)benzene has been elucidated using techniques such as X-ray diffraction. These studies reveal intricate details about the bond lengths, torsional angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and properties (Gopal et al., 1980).

Chemical Reactions and Properties

1,3,5-Tris(4-nitrophenoxy)benzene and its derivatives participate in various chemical reactions, including polymerization, to form advanced materials with high thermal stability and desirable electrical properties. These reactions underscore the compound's role in creating materials with specific functionalities for advanced applications (Rigana et al., 2016).

Physical Properties Analysis

The synthesized materials derived from 1,3,5-Tris(4-nitrophenoxy)benzene, such as hyperbranched polyimides, exhibit excellent solubility in common organic solvents and high thermal stability. The glass transition temperatures (Tg) of these materials range from 230 to 260°C, indicating their suitability for high-temperature applications (Rigana et al., 2016).

Chemical Properties Analysis

The electrochemical and spectral properties of 1,3,5-Tris(4-nitrophenoxy)benzene derivatives have been studied, highlighting their electroactivity and potential for creating conducting polymers. Such polymers show promising conductivity and stability, making them suitable for electronic applications (Idzik et al., 2010).

科学研究应用

环境检测: 在东京湾的贝类中发现了它,表明它由于相关化合物作为除草剂的使用而存在于环境中 (Yamagishi 等人,1978).

包合物: 该化合物可以通过氢键与某些溶剂形成结晶包合物,这在材料科学中很有用 (Pigge 等人,2000).

聚合物合成: 用作合成超支化聚醚酰亚胺的单体,展示了其在创造具有良好溶解性和热稳定性的材料方面的潜力 (Rigana 等人,2016).

树枝状聚合物合成: 用于合成具有 1,3,5-三嗪环的树枝状聚合物,证明了其在创建复杂分子结构中的效用 (Takagi 等人,2000).

磁性研究: 分析其磁性,特别是在研究某些分子构型中自旋之间的交换相互作用时 (Kanno 等人,1993).

合成方法研究: 研究其合成方法,特别是在制备 1,3-双(4-氨基苯氧基)苯等衍生物方面 (Kou Kai-chang,2010).

光学性质: 探索其非线性光学性质,在光子和光电子学领域具有重要意义 (Traber 等人,2004).

自由基清除: 研究其清除自由基的潜力,与了解其化学反应性和可能的抗氧化特性有关 (Makawana 和 Singh,2020).

安全和危害

While specific safety and hazard information for 1,3,5-Tris(4-nitrophenoxy)benzene is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Relevant Papers Several papers have been published on related compounds. For instance, a paper titled “Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecule showing aggregation-induced enhanced emission” discusses the synthesis and properties of a related compound . Another paper titled “1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties” discusses the synthesis and properties of a derivative of 1,3,5-Tris(4-nitrophenoxy)benzene .

属性

IUPAC Name |

1,3,5-tris(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUVOVIDRJKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

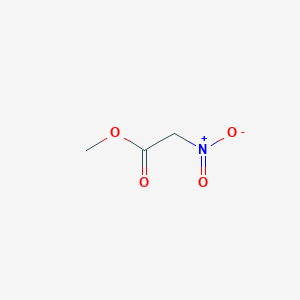

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611189 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(4-nitrophenoxy)benzene | |

CAS RN |

102852-91-5 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

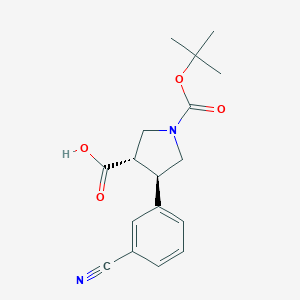

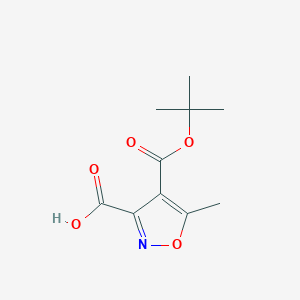

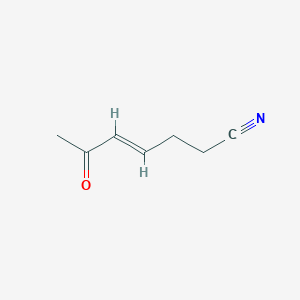

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)